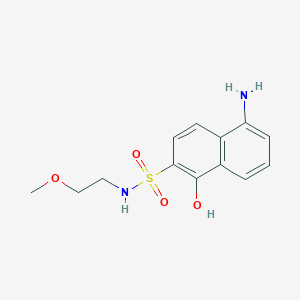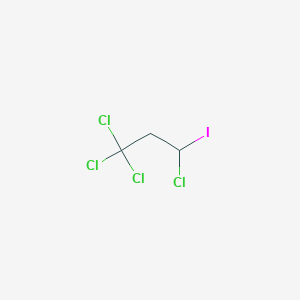
1,1,1,3-Tetrachloro-3-iodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Elimination: Formation of alkenes such as 1,1,3-trichloropropene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.
1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.
1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
94722-48-2 |
|---|---|
Fórmula molecular |
C3H3Cl4I |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
1,1,1,3-tetrachloro-3-iodopropane |
InChI |
InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2 |
Clave InChI |
BSGJUTINPFPUIQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)I)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


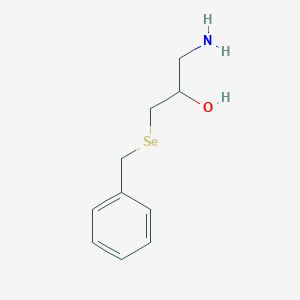
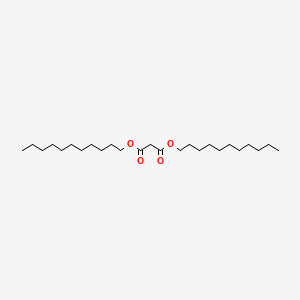
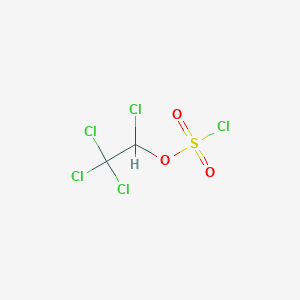
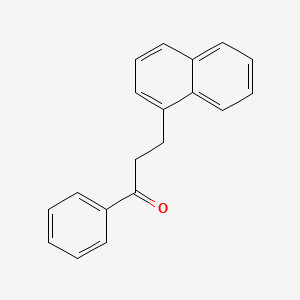
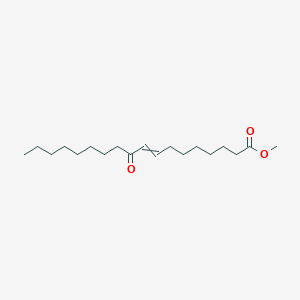
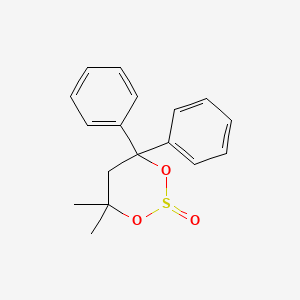
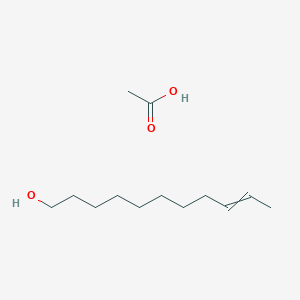
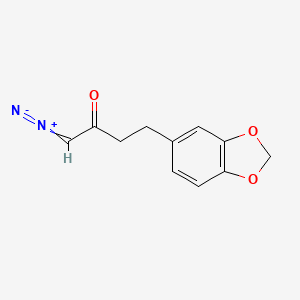
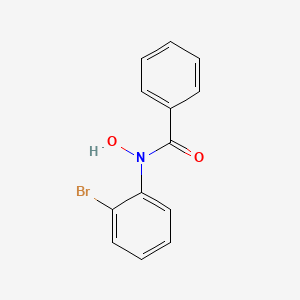
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
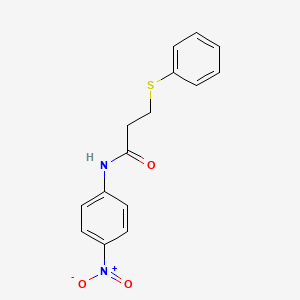
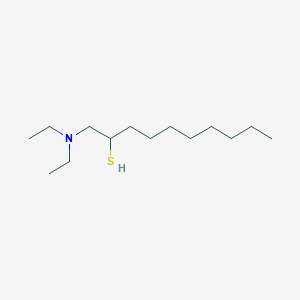
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
